Argiopinin II
Description
Argiopinin II is a neurotoxic compound isolated from the venom of the orb-weaver spider Argiope lobata. It belongs to a class of polyamine toxins that act as glutamate receptor antagonists, specifically targeting ionotropic glutamate receptors (iGluRs) such as NMDA and AMPA receptors . These receptors play critical roles in synaptic transmission, and their inhibition by argiopinins disrupts excitatory signaling in the nervous system.
Structurally, argiopinins are characterized by polyamine backbones with aromatic moieties, which facilitate their interaction with receptor binding sites.
Properties
IUPAC Name |
N-[5-[[2-amino-6-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl-methylamino]hexanoyl]amino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N12O6/c1-47(19-9-17-42-33(52)25(37)11-8-16-44-35(39)40)18-6-3-10-24(36)32(51)41-14-4-2-5-15-43-34(53)27(21-29(38)49)46-30(50)20-23-22-45-26-12-7-13-28(48)31(23)26/h7,12-13,22,24-25,27,45,48H,2-6,8-11,14-21,36-37H2,1H3,(H2,38,49)(H,41,51)(H,42,52)(H,43,53)(H,46,50)(H4,39,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIQPOMCZFNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60N12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922347 | |
| Record name | 2-{[1-Hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-N~1~-(8,19,24-triamino-7,18-dihydroxy-24-imino-13-methyl-6,13,17,23-tetraazatetracosa-6,17-dien-1-yl)butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117233-42-8 | |
| Record name | Argiopinin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[1-Hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-N~1~-(8,19,24-triamino-7,18-dihydroxy-24-imino-13-methyl-6,13,17,23-tetraazatetracosa-6,17-dien-1-yl)butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Argiopinin II involves multiple steps, typically starting with the preparation of intermediate compounds that are then coupled together under specific reaction conditions. The synthetic route often includes the use of protecting groups to ensure the selective reaction of functional groups.
Chemical Reactions Analysis
Argiopinin II undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyindole moiety, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine groups within the compound, converting them to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Argiopinin II has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and the behavior of asparagine derivatives.
Biology: this compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its interaction with biological targets.
Mechanism of Action
The mechanism of action of Argiopinin II involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple amino groups and hydroxyindole moiety allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved are still under investigation, but it is believed that this compound can influence various biochemical processes through these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key compounds structurally or functionally related to Argiopinin II:
Key Research Findings
Potency and Selectivity: this compound exhibits higher specificity for AMPA receptors compared to Argiopinin I, which shows broader but weaker activity across NMDA and kainate receptors .
Metabolic Regulation: Metabolomic studies reveal that Argiopinin I is downregulated in plant-root treatments involving microbial interactions, hinting at its role in stress response pathways . No analogous data exist for this compound, highlighting a gap in comparative metabolic studies.
Structural-Activity Relationships (SAR): Minor modifications in polyamine chain length or aromatic groups significantly alter receptor affinity. For example, the absence of a hydroxyl group in this compound compared to JSTX-3 correlates with reduced irreversible binding . Evidence from Martin et al.
Q & A
Q. What steps should be taken when this compound’s mechanism of action conflicts across studies?
- Methodological Answer : Replicate conflicting experiments under identical conditions. Use orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) to confirm target engagement. Collaborate with original authors to share reagents/methods. Publish negative results to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
